Absence of Primary Amine Pharmacophore: Direct Structural Comparison with 4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (Sulfazamet)
The target compound possesses a 4-methyl substituent on the terminal phenyl ring, in contrast to the 4-amino group present in Sulfazamet (CAS 852-19-7). This structural difference completely removes the compound's ability to interact with the para-aminobenzoic acid (PABA) binding pocket. In bacterial DHPS inhibition assays, the K_i of classical 4-amino sulfonamides is typically in the nanomolar to low micromolar range, whereas deletion or alkylation of the amino group typically abolishes antibacterial activity [1]. Crucially, this lack of antibacterial liability is an advantage for probe discovery as it reduces the risk of assay interference or off-target bacterial killing in mammalian cell-based screens.
| Evidence Dimension | Antibacterial Pharmacophore Presence (Primary Amine) |
|---|---|
| Target Compound Data | 4-Methyl group present (no primary amine). Predicted IC50 > 100 µM for E. coli DHPS. |
| Comparator Or Baseline | Sulfamethylphenazole (4-amino): Reported MIC of 2-16 µg/mL against various Gram-positive and Gram-negative bacteria; IC50 ~ 10-50 µM for isolated DHPS [1]. |
| Quantified Difference | Functional group deletion eliminates antibacterial pharmacophore; target compound is unable to mimic PABA for DHPS inhibition. |
| Conditions | Structural comparison via SMILES inspection and pharmacophore mapping; comparative biochemistry of sulfonamide antibacterials. |
Why This Matters
For any research program screening for novel mammalian protein ligands, the absence of a primary amine pharmacophore precludes antibacterial cross-reactivity, simplifying hit triage and reducing false positives.
- [1] O'Shea, P. et al. 'Synthesis of 4-((5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl)benzenesulfonamides'. US Patent 6150534, 2000. Outlines the SAR where 4-amino sulfonamide is critical for antibacterial activity in pyrazole series. View Source
